Propyl pyruvate
Overview
Description
Propyl pyruvate is an organic compound with the molecular formula C6H10O3 It is an ester derived from pyruvic acid and propanol
Preparation Methods
Synthetic Routes and Reaction Conditions
Propyl pyruvate can be synthesized through the esterification of pyruvic acid with propanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, this compound can be produced using similar esterification methods but on a larger scale. The process involves the continuous feeding of pyruvic acid and propanol into a reactor, where they are mixed with an acid catalyst. The reaction mixture is then heated to the desired temperature to promote esterification. The resulting product is purified through distillation to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Propyl pyruvate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce propyl acetate and carbon dioxide.
Reduction: It can be reduced to form propyl lactate.
Substitution: The ester group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like ammonia or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Propyl acetate and carbon dioxide.
Reduction: Propyl lactate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Propyl pyruvate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of other compounds.
Biology: this compound is studied for its potential role in metabolic pathways and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory agent and its role in metabolic disorders.
Industry: It is used in the production of various chemicals and as a flavoring agent in the food industry.
Mechanism of Action
The mechanism of action of propyl pyruvate involves its conversion to pyruvate in the body. Pyruvate is a key intermediate in several metabolic pathways, including glycolysis and the citric acid cycle. It plays a crucial role in energy production and cellular respiration. This compound may exert its effects by influencing these metabolic pathways and modulating the activity of enzymes involved in pyruvate metabolism.
Comparison with Similar Compounds
Similar Compounds
Ethyl pyruvate: An ester of pyruvic acid and ethanol, used for its anti-inflammatory properties.
Methyl pyruvate: An ester of pyruvic acid and methanol, studied for its role in metabolic processes.
Butyl pyruvate: An ester of pyruvic acid and butanol, used in organic synthesis.
Uniqueness
Propyl pyruvate is unique due to its specific ester group, which imparts distinct chemical and physical properties compared to other pyruvate esters
Properties
IUPAC Name |
propyl 2-oxopropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-3-4-9-6(8)5(2)7/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPVOWZUBFRIAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50174129 | |
Record name | Propyl pyruvate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50174129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to pale yellow liquid; Sweet carmelling, floral aroma | |
Record name | Propyl pyruvate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1924/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble or insoluble in water, Soluble (in ethanol) | |
Record name | Propyl pyruvate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1924/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.012-1.020 (20°) | |
Record name | Propyl pyruvate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1924/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
20279-43-0 | |
Record name | Propyl pyruvate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020279430 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propyl pyruvate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50174129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PROPYL PYRUVATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78735J3F50 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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